Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate

Description

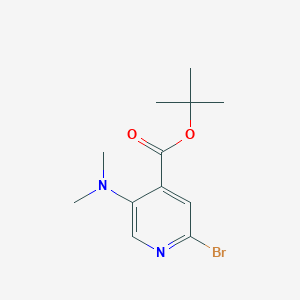

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate is a pyridine derivative featuring a bromine atom at position 2, a dimethylamino group at position 5, and a tert-butyl ester at position 2. This compound is of significant interest in organic synthesis due to its versatile functional groups. The bromine substituent serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the dimethylamino group acts as a strong electron-donating moiety, influencing the electronic properties of the pyridine ring. The tert-butyl ester enhances solubility in non-polar solvents and provides steric protection against hydrolysis, making the compound stable under diverse reaction conditions .

Properties

IUPAC Name |

tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)8-6-10(13)14-7-9(8)15(4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUXPQRNIBBFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1N(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate typically involves the bromination of 2,5-dimethylaminopyridine followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate involves its ability to participate in various chemical reactions. The bromine atom in the compound is highly reactive, making it a suitable candidate for substitution and coupling reactions. The dimethylamino group can also influence the reactivity and selectivity of the compound in different reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize its properties, this compound is compared with two analogs from the Catalog of Pyridine Compounds :

Structural and Functional Group Analysis

| Compound Name | Substituents (Position) | Key Functional Features |

|---|---|---|

| Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate | Br (2), N(CH₃)₂ (5), CO₂t-Bu (4) | Bromine (leaving group), dimethylamino (electron donor), tert-butyl ester (steric bulk) |

| tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate | Cl (2), CH(OCH₃)₂ (3), CO₂t-Bu (4) | Chlorine (less reactive than Br), dimethoxymethyl (electron-withdrawing), carbamate |

| 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine | Cl (2), CH(OCH₃)₂ (3), Si-protected OCH₂ (4) | Chlorine, dimethoxymethyl, silyl-protected hydroxymethyl (enhanced stability) |

Key Observations :

- Reactivity : The bromine substituent in the target compound confers higher reactivity in nucleophilic substitutions compared to chlorine in the analogs. For example, bromine facilitates faster oxidative addition in palladium-catalyzed cross-couplings.

- Steric and Stability Profiles : The tert-butyl ester offers superior hydrolytic stability over methyl or ethyl esters, while the silyl-protected hydroxymethyl group in the third analog enhances stability in acidic conditions .

Physical Properties (Hypothetical Data)

| Property | Target Compound | Chloro-Dimethoxymethyl Analog | Silyl-Protected Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~313.2 (calculated) | ~342.8 (estimated) | ~397.0 (estimated) |

| Solubility in CH₂Cl₂ | High | Moderate | Low (due to silyl group) |

| Melting Point | Not reported | Likely >100°C (crystalline carbamate) | Variable (silyl derivatives often oily) |

Research Findings and Methodological Considerations

- Crystallography : Tools like SHELX and WinGX are critical for determining the crystal structures of such derivatives. For instance, tert-butyl groups often induce specific packing patterns in the solid state.

Biological Activity

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate (CAS No. 2639446-69-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tert-butyl ester, a bromo group, and a dimethylamino group. This unique structure contributes to its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, primarily enzymes and receptors. The bromine atom and the dimethylamino group enhance the compound's ability to bind to these targets, potentially modulating their activity. This modulation can lead to inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, modifications of the pyridine structure have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis .

- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. Certain derivatives demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects against cancer cell lines such as HepG2, revealing varying degrees of cytotoxicity (IC20 values) depending on the structural modifications made to the original compound .

Comparative Studies

Comparative analysis with similar compounds reveals distinct pharmacological profiles. The presence of the bromine atom and dimethylamino group in this compound provides unique reactivity compared to other pyridine derivatives:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | Varies |

| Tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate | - | Moderate Antimicrobial | >40 |

| Tert-butyl 2-chloro-5-(dimethylamino)pyridine-4-carboxylate | - | Low Cytotoxicity | >40 |

Case Study 1: Antimicrobial Evaluation

A study conducted on various pyridine derivatives highlighted the effectiveness of this compound against M. tuberculosis. The compound exhibited an MIC (Minimum Inhibitory Concentration) ranging from 6.3 to 23 µM, demonstrating its potential as an anti-TB agent .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of this compound showed that specific derivatives significantly inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Q & A

Basic: How can the synthesis of Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate be optimized for improved yield and purity?

Methodological Answer:

Optimization involves adjusting reaction parameters such as temperature, solvent choice, and catalyst loading. For example, refluxing in anhydrous toluene under inert atmosphere (e.g., argon) with a coupling agent like DMF-dimethylacetal has shown efficacy in similar tert-butyl pyridine syntheses . Purification via silica gel column chromatography (solvent system: hexane/ethyl acetate 8:2 v/v) effectively isolates the compound, with TLC monitoring (Rf ~0.18) ensuring purity . Post-synthesis, recrystallization from ethanol or methanol can further enhance purity. Yield improvements (e.g., 71% in analogous syntheses) are achieved by minimizing side reactions through controlled reagent addition rates .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- 1H/13C NMR : Assign peaks based on substituent effects: the tert-butyl group appears as a singlet (~1.4 ppm), bromine deshields adjacent protons, and dimethylamino groups show characteristic splitting (~2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C13H20BrN2O2: ~339.06 g/mol) .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and tertiary amine (C-N stretch ~1250 cm⁻¹) functional groups.

Advanced: How can conflicting crystallographic data during structure determination be resolved?

Methodological Answer:

Use software suites like SHELXL for refinement, which handles anisotropic displacement parameters and twinning . For ambiguous electron density, compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to assess resolution effects. Computational validation with WinGX/ORTEP ensures geometric accuracy (e.g., bond angles, torsional strain) . If discrepancies persist, re-evaluate hydrogen bonding or solvent inclusion using PLATON’s SQUEEZE algorithm .

Advanced: What strategies address reactivity contradictions in nucleophilic substitution reactions?

Methodological Answer:

The bromine atom’s reactivity is influenced by steric hindrance from the tert-butyl group and electron-donating dimethylamino substituent. For example:

- Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) may show lower reactivity at the 2-position; smaller nucleophiles (e.g., amines) proceed efficiently.

- Electronic Effects : DFT calculations (e.g., Gaussian with B3LYP/6-31G*) predict charge distribution, identifying the bromine as the primary electrophilic site despite resonance effects from the dimethylamino group .

Experimental validation via kinetic studies (monitoring reaction progress by LC-MS) clarifies competing pathways .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict its electronic properties for drug discovery?

Methodological Answer:

- Quantum Mechanics (QM) : Perform Hartree-Fock or DFT calculations (e.g., using ORCA) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), leveraging the dimethylamino group’s hydrogen-bonding capability .

- QSPR Models : Platforms like CC-DPS correlate structural features (e.g., logP, polar surface area) with solubility or permeability, guiding lead optimization .

Basic: What chromatographic methods are effective for separating byproducts during synthesis?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water gradient (60:40 to 95:5) to resolve polar impurities.

- Preparative TLC : Employ chloroform/methanol (9:1 v/v) for small-scale purification, visualized under UV254 .

Advanced: How does the tert-butyl group influence stability in acidic/basic conditions?

Methodological Answer:

The tert-butyl group provides steric protection to the ester moiety, reducing hydrolysis rates under mild acidic conditions (pH 4–6). However, strong bases (e.g., NaOH, 1M) cleave the ester via nucleophilic attack, confirmed by monitoring pH-dependent degradation via 1H NMR . Kinetic studies (Arrhenius plots) quantify activation energy, informing formulation strategies for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.